molecular formula C3H5NaO3 B590228 L-Lactic Acid-d3 Sodium Salt CAS No. 285979-84-2

L-Lactic Acid-d3 Sodium Salt

Cat. No.: B590228
CAS No.: 285979-84-2
M. Wt: 115.078
InChI Key: NGSFWBMYFKHRBD-QQAVFRBQSA-M
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Description

L-Lactic Acid-d3 Sodium Salt, also known as Sodium (S)-2-hydroxypropanoate-d3, is a sodium salt of racemic or inactive lactic acid . It is a hygroscopic agent used intravenously as a systemic and urinary alkalizer . Upon metabolism, sodium lactate is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from the bloodstream and leads to raised blood pH .


Molecular Structure Analysis

The molecular formula of this compound is C3H5NaO3 . The compound has a molecular weight of 115.08 g/mol . The InChI representation of the compound is InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 115.08 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 115.03246854 g/mol . The topological polar surface area of the compound is 60.4 Ų .

Scientific Research Applications

Continuous Lactic Acid Fermentation

Continuous fermentation processes utilizing L-Lactic Acid and its derivatives show promise for improving lactic acid production efficiency. High cell densities and low-cost substrates, such as tapioca starch hydrolysate and molasses, have led to significant increases in productivity and substrate conversion yields. This approach not only underscores the economic advantages of continuous over batch fermentation but also highlights the potential for sustainable bioproduction methods (López-Gómez et al., 2018).

Drug Delivery Systems

Poly(D,L-lactic-co-glycolic acid) (PLGA) microspheres, incorporating lactic acid derivatives, have been extensively studied for controlled drug release. These biodegradable polymers offer a promising platform for encapsulating a wide range of drugs, enhancing their bioavailability and therapeutic efficacy. The review by Fredenberg et al. (2011) provides an in-depth analysis of the mechanisms influencing drug release from PLGA-based systems, suggesting potential avenues for tailoring drug delivery profiles (Fredenberg et al., 2011).

Biotechnological Valorization of Wastes

The utilization of agro-industrial and household wastes for lactic acid production presents an innovative approach to waste management and resource recovery. This strategy not only reduces production costs but also contributes to environmental sustainability by diverting waste from landfills and transforming it into valuable bioproducts. Romo-Buchelly et al. (2019) discuss the potential of various waste streams as substrates for lactic acid production, highlighting the biotechnological advancements that could facilitate large-scale implementation (Romo-Buchelly et al., 2019).

Lactic Acid as a Precursor for Biodegradable Polymers

Lactic acid serves as a critical precursor for polylactic acid (PLA) production, a biodegradable and biocompatible polymer with wide-ranging applications, from packaging materials to medical devices. Research by Ojo and de Smidt (2023) delves into the fermentative production of lactic acid from renewable resources, such as lignocellulosic materials, offering insights into the challenges and strategies for efficient production and purification. This comprehensive review underscores the role of lactic acid in fostering the development of sustainable bioplastics (Ojo & de Smidt, 2023).

Mechanism of Action

Target of Action

L-Lactic Acid-d3 Sodium Salt, also known as Sodium L-lactate-3,3,3-d3, primarily targets the metabolic pathways in cells . It plays a significant role in energy metabolism, contributing to pH regulation and acid-base equilibrium .

Mode of Action

Sodium L-lactate-3,3,3-d3 interacts with its targets by participating in various biochemical processes. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . This indicates a role in optimizing cellular energy efficiency .

Biochemical Pathways

Sodium L-lactate-3,3,3-d3 is involved in the Cori cycle, a metabolic pathway that regulates the conversion of lactate produced by anaerobic glycolysis in the muscles into glucose in the liver . This compound also affects the T cell migration and effector functions, indicating its role in the immune response .

Pharmacokinetics

It’s known that lactate ions are metabolized ultimately to carbon dioxide and water , which suggests that it follows the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecules.

Result of Action

The action of Sodium L-lactate-3,3,3-d3 results in a variety of cellular effects. It inhibits T cell motility by interfering with glycolysis that is required for T cells to migrate . It also causes T cells to produce higher amounts of the proinflammatory cytokine IL-17 . Moreover, it triggers loss of cytolytic activity .

Action Environment

The action of Sodium L-lactate-3,3,3-d3 is influenced by the environmental factors. For instance, it extends to antimicrobial action by creating an acidic environment that inhibits harmful bacterial growth . The compound’s action, efficacy, and stability can be influenced by the pH of the environment, as lactate exists in different forms depending on the pH .

Safety and Hazards

While specific safety and hazard information for L-Lactic Acid-d3 Sodium Salt is not available, general precautions for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

L-Lactic Acid-d3 Sodium Salt plays a significant role in biochemical reactions. It is involved in the Cori cycle, a metabolic pathway that converts lactate produced by anaerobic glycolysis in the muscles into glucose in the liver . This compound interacts with various enzymes and proteins, including lactate dehydrogenase, which facilitates the conversion of pyruvate to lactate and vice versa .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by acting as a significant modulator of the coordination of systemic metabolism . It has been found to inhibit the motility of T cells, induce a switch towards the Th17 subset in CD4+ T helper cells, and cause the loss of cytolytic function in CD8+ T cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interferes with glycolysis, a metabolic pathway that breaks down glucose to produce energy, thereby influencing the motility of T cells . It also plays a role in the lactate shuttle, a mechanism that allows lactate to move between cells, tissues, and organs, where it may be oxidized as a fuel or reconverted to form pyruvate or glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is packaged as a solution with a concentration of 45-55% (w/w) in H2O . The compound is stable under standard conditions, with a storage temperature of -20°C .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, lactic acid, from which this compound is derived, has been found to be safe for pigs and functional ruminants at concentrations up to 50,000 mg/kg complete feed .

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, it plays a crucial role in the Cori cycle . It also participates in glycolysis and the lactate shuttle .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It utilizes different transporters, such as the monocarboxylate transporters (MCTs), for its movement into cells .

Properties

IUPAC Name

sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFWBMYFKHRBD-QQAVFRBQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
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